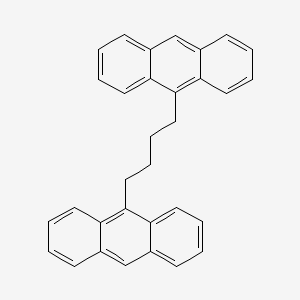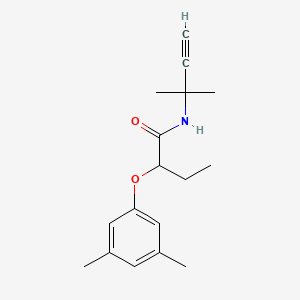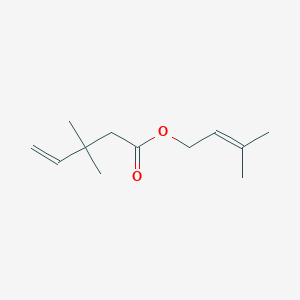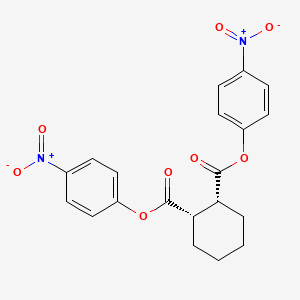![molecular formula C16H15NO3 B14491354 1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene CAS No. 63247-30-3](/img/structure/B14491354.png)
1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene is a complex organic compound characterized by the presence of a nitro group, a naphthalene ring, and a prop-2-yn-1-yloxy substituent
Preparation Methods
The synthesis of 1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene typically involves multiple steps. One common method includes the reaction of 2-hydroxy-1-naphthaldehyde with propargyl bromide in the presence of anhydrous potassium carbonate and N,N-dimethylformamide as a solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include molecular oxygen for oxidation and reducing agents like hydrogen gas or metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it useful in studying biological interactions and pathways.
Industry: Used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene involves its interaction with molecular targets through its nitro and prop-2-yn-1-yloxy groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. For example, the compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways .
Comparison with Similar Compounds
Similar compounds to 1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene include:
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Shares the nitro and prop-2-yn-1-yloxy groups but has a benzene ring instead of a naphthalene ring.
2-(Prop-2-yn-1-yloxy)naphthalene: Lacks the nitro group but has a similar naphthalene and prop-2-yn-1-yloxy structure.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties not found in the similar compounds.
Properties
CAS No. |
63247-30-3 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-(2-nitro-1-prop-2-ynoxypropyl)naphthalene |
InChI |
InChI=1S/C16H15NO3/c1-3-11-20-16(12(2)17(18)19)15-10-6-8-13-7-4-5-9-14(13)15/h1,4-10,12,16H,11H2,2H3 |
InChI Key |
PXGXWGRONFMRPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC2=CC=CC=C21)OCC#C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


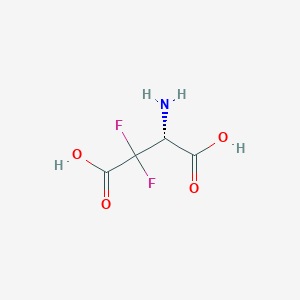
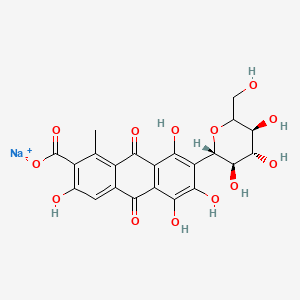
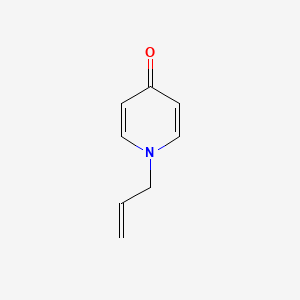
![Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14491301.png)
![4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14491304.png)
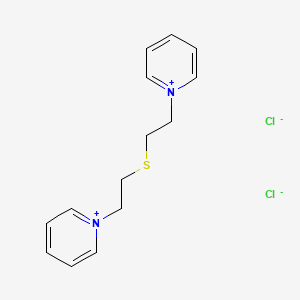
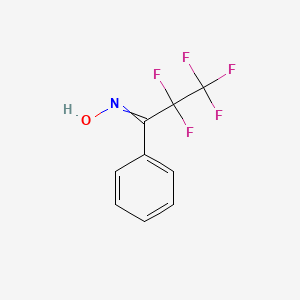

![2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid](/img/structure/B14491330.png)
